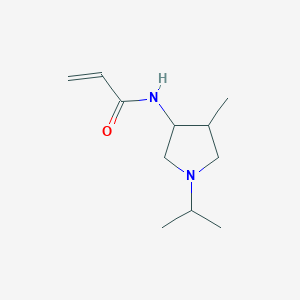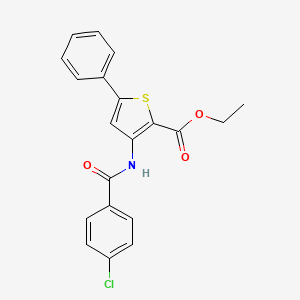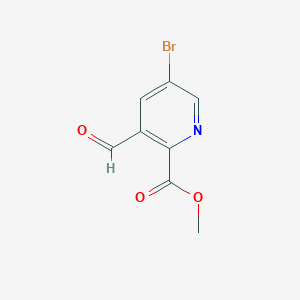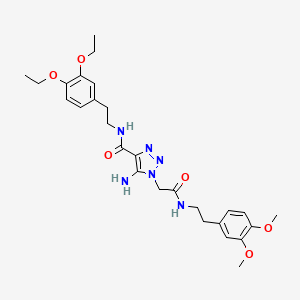
N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide, also known as MPPE, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule belongs to the class of pyrrolidine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide in lab experiments is that it is a relatively stable and easy to synthesize compound. However, one limitation is that it has a low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an antidepressant or anxiolytic. Additionally, there may be potential applications for this compound in other areas of medicine, such as cancer treatment or pain management. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide involves the reaction of 4-methyl-1-propan-2-ylpyrrolidine-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow oil, which can be purified by column chromatography. The yield of this reaction is typically around 50%.
Scientific Research Applications
N-(4-Methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
N-(4-methyl-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-5-11(14)12-10-7-13(8(2)3)6-9(10)4/h5,8-10H,1,6-7H2,2-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVAUHFDYLMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1NC(=O)C=C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)



![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)
